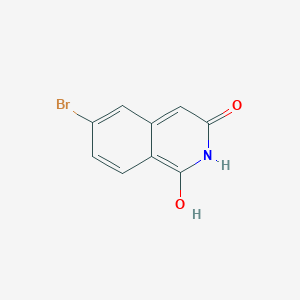![molecular formula C12H17NO2 B2903862 [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol CAS No. 2416243-67-7](/img/structure/B2903862.png)
[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with benzyl and hydroxymethyl groups. Its molecular formula is C11H15NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with glycidol in the presence of a base to form the azetidine ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzylideneazetidine derivatives.
Reduction: Formation of [1-methyl-2-(hydroxymethyl)azetidin-2-yl]methanol.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential biological activity. It can serve as a scaffold for the development of bioactive molecules that target specific enzymes or receptors.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The benzyl and hydroxymethyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
[1-Benzyl-2-(hydroxymethyl)pyrrolidin-2-yl]methanol: This compound features a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
[1-Benzyl-2-(hydroxymethyl)piperidin-2-yl]methanol: This compound has a six-membered piperidine ring.
Uniqueness: The uniqueness of [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol lies in its four-membered azetidine ring, which imparts distinct chemical and biological properties. The strained ring system can lead to unique reactivity and interactions with biological targets, setting it apart from its five- and six-membered counterparts.
Properties
IUPAC Name |
[1-benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12(10-15)6-7-13(12)8-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJJLEJVWSPDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1(CO)CO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2903779.png)



![4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2903788.png)


![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2903793.png)
![2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide](/img/structure/B2903794.png)

![4-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}-N-[(oxolan-2-yl)methyl]butanamide](/img/structure/B2903798.png)
![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2903799.png)
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2903800.png)

